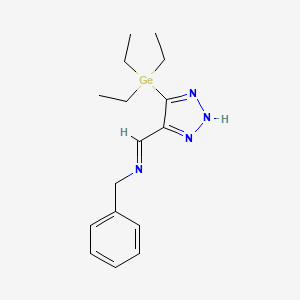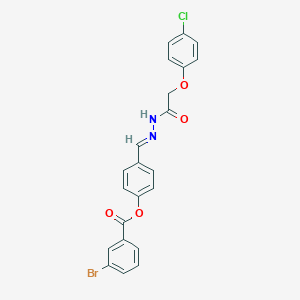![molecular formula C18H16N4O3 B11547335 (4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547335.png)
(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-5-metil-4-{[(2-metil-4-nitrofenil)amino]metilideno}-2-fenil-2,4-dihidro-3H-pirazol-3-ona es un compuesto orgánico complejo con una estructura única que incluye un núcleo de pirazolona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4E)-5-metil-4-{[(2-metil-4-nitrofenil)amino]metilideno}-2-fenil-2,4-dihidro-3H-pirazol-3-ona generalmente involucra reacciones orgánicas de varios pasos. Las materias primas a menudo incluyen anilinas sustituidas y pirazolonas, que sufren reacciones de condensación en condiciones controladas. Las condiciones de reacción pueden implicar el uso de catalizadores, disolventes y ajustes específicos de temperatura y presión para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran una calidad consistente y escalabilidad, que son esenciales para las aplicaciones comerciales. El uso de principios de química verde, como el reciclaje de disolventes y los procesos energéticamente eficientes, también se considera para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
(4E)-5-metil-4-{[(2-metil-4-nitrofenil)amino]metilideno}-2-fenil-2,4-dihidro-3H-pirazol-3-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para lograr la transformación deseada con alta selectividad y rendimiento.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la vía y las condiciones de reacción específicas. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden conducir a una variedad de derivados de pirazolona funcionalizados.
Aplicaciones Científicas De Investigación
(4E)-5-metil-4-{[(2-metil-4-nitrofenil)amino]metilideno}-2-fenil-2,4-dihidro-3H-pirazol-3-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus potenciales actividades biológicas, como propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, incluido el desarrollo de fármacos y como compuesto líder para el diseño de nuevos productos farmacéuticos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (4E)-5-metil-4-{[(2-metil-4-nitrofenil)amino]metilideno}-2-fenil-2,4-dihidro-3H-pirazol-3-ona involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con características estructurales similares, como la presencia de un grupo ceto y la capacidad de sufrir diversas reacciones orgánicas.
Acetilacetona: Otro compuesto con un tautomerismo ceto-enólico similar, utilizado en diversas síntesis químicas y aplicaciones industriales.
Singularidad
(4E)-5-metil-4-{[(2-metil-4-nitrofenil)amino]metilideno}-2-fenil-2,4-dihidro-3H-pirazol-3-ona es único debido a sus características estructurales específicas, como la presencia de un grupo nitrofenilo y un núcleo de pirazolona. Estas características confieren una reactividad química distinta y potenciales actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C18H16N4O3 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
5-methyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N4O3/c1-12-10-15(22(24)25)8-9-17(12)19-11-16-13(2)20-21(18(16)23)14-6-4-3-5-7-14/h3-11,20H,1-2H3 |
Clave InChI |
LRVPFDCYRXJNRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NN(C2=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11547256.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11547264.png)
![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547280.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11547281.png)

![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate](/img/structure/B11547300.png)

![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11547308.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547312.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547324.png)

![N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547334.png)
